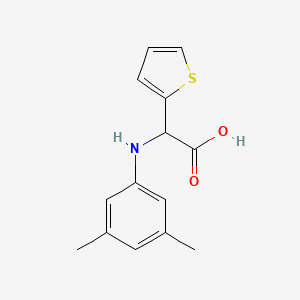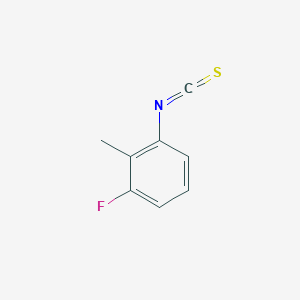
2-(4-甲氧基-苯基)-噻唑烷-4-羧酸
描述
2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid, commonly known as MTCA, is an organic compound belonging to the thiazolidine-4-carboxylic acid family. It is an aromatic heterocyclic compound containing sulfur and nitrogen, and is an important intermediate in the synthesis of drugs and other compounds. MTCA has been widely studied due to its wide range of applications in the field of medicinal chemistry and pharmaceutical sciences.
科学研究应用
合成和表征
Muche、Müller 和 Hołyńska(2018 年)的一项研究探索了噻唑烷-4-羧酸衍生物外消旋混合物的合成和表征。他们使用核磁共振、ESI-MS 和 X 射线衍射等技术进行表征。这项研究突出了该化合物在先进合成方法学开发和结构分析中的潜力 (Muche、Müller 和 Hołyńska,2018 年)。
防腐性能
Chaitra 等人(2016 年)研究了噻唑腙,包括 4-(4-甲氧基-苯基)-噻唑-2-羧酸衍生物,以了解它们在酸性介质中抑制低碳钢腐蚀的潜力。他们的研究采用了热力学、电化学和量子化学方法,表明该化合物在材料科学和防腐中的应用 (Chaitra、Mohana、Gurudatt 和 Tandon,2016 年)。
抗癌活性
Bilgiçli 等人(2021 年)使用噻唑烷-4-羧酸衍生物合成了金属酞菁,并评估了它们对各种癌细胞系的抗癌活性。这项研究表明该化合物在癌症治疗中具有潜在的治疗应用 (Bilgiçli 等人,2021 年)。
超分子聚集
Jagtap 等人(2018 年)对生物相容的手性噻唑烷-4-羧酸衍生物进行了研究,以研究它们的超分子聚集行为。这项研究对于开发具有在储气、生物传感和模板催化中应用潜力的分子组装体非常重要 (Jagtap、Pardeshi、Nabi、Hussain、Mir 和 Rizvi,2018 年)。
抗菌性能
Patel 等人(2013 年)探索了噻唑烷-4-酮衍生物的抗菌活性,为这些化合物在开发新的抗菌剂中的潜在用途提供了见解 (Patel、Gor、Patel、Shah 和 Jarodwala Maninagar,2013 年)。
DNA 结合和癌细胞抑制
Thalamuthu、Annaraj、Vasudevan、Sengupta 和 Neelakantan(2013 年)在合成铜配合物中使用噻唑烷-4-羧酸衍生物来研究其 DNA 结合特性以及对结肠癌细胞的细胞毒性。这突出了其在癌症治疗和理解 DNA-蛋白质相互作用中的潜在应用 (Thalamuthu、Annaraj、Vasudevan、Sengupta 和 Neelakantan,2013 年)。
水溶液中的稳定性
Belikov、Sokolov、Naidenova 和 Dolgaya(2005 年)研究了 2-(多羟基烷基)噻唑烷-4-羧酸在水溶液中的稳定性,这对于它们在医药和材料科学等各个领域的实际应用至关重要 (Belikov、Sokolov、Naidenova 和 Dolgaya,2005 年)。
抗菌评价
Noolvi、Patel、Kamboj 和 Cameotra(2016 年)合成了一系列 2-(4-甲酰基-2-甲氧基苯氧基)乙酸的 1,3,4-噻二唑衍生物,并评估了它们的抗菌活性,表明这些衍生物在开发新的抗菌药物中具有潜在用途 (Noolvi、Patel、Kamboj 和 Cameotra,2016 年)。
晶体结构和计算研究
Jagtap 等人(2016 年)对 2-芳基-噻唑烷-4-羧酸的合成和晶体结构的研究为这些化合物的立体化学和分子性质提供了宝贵的见解,这对于它们在各个科学领域的应用至关重要 (Jagtap、Rizvi、Dangat 和 Pardeshi,2016 年)。
作用机制
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is suggested that similar compounds may have a membrane perturbing as well as intracellular mode of action . This implies that the compound could interact with its targets, leading to changes in the cell membrane and intracellular processes.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have been found to obey lipinski’s rule of five , suggesting good bioavailability.
Result of Action
Similar compounds have been found to have potent antibacterial activity against both gram-positive and gram-negative strains , suggesting that this compound may also have significant antimicrobial effects.
属性
IUPAC Name |
2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-15-8-4-2-7(3-5-8)10-12-9(6-16-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRSXNJVEHLFCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC(CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385163 | |
| Record name | 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid | |
CAS RN |
65884-40-4 | |
| Record name | 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

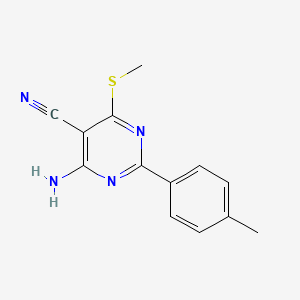

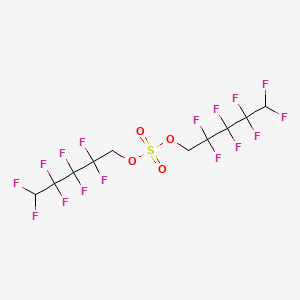
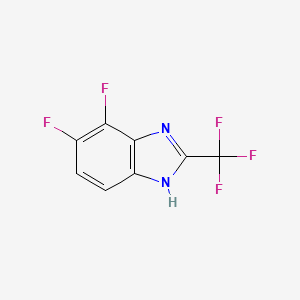
![3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid](/img/structure/B1607687.png)
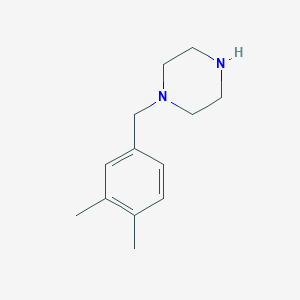
![4-[[(4-Chloro-2,5-dimethylphenyl)sulfonyl]methyl]aniline](/img/structure/B1607690.png)
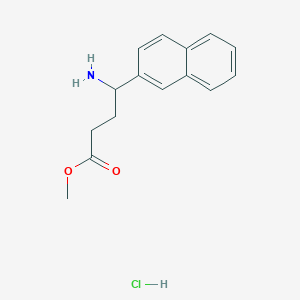
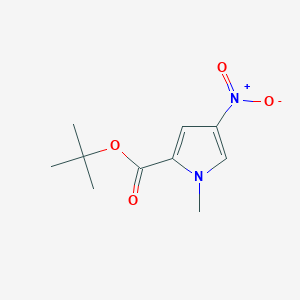

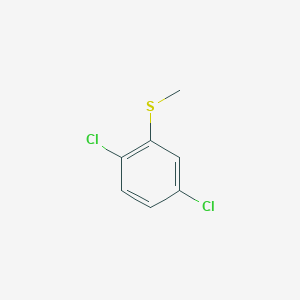
![2,6-Dimethoxy-4-[(pyridin-3-ylmethylamino)methyl]phenol](/img/structure/B1607700.png)
